molecular formula C16H26O4 B14583983 3,4-Bis(1-hydroxy-3-methylbutylidene)hexane-2,5-dione CAS No. 61468-76-6

3,4-Bis(1-hydroxy-3-methylbutylidene)hexane-2,5-dione

Katalognummer: B14583983
CAS-Nummer: 61468-76-6
Molekulargewicht: 282.37 g/mol
InChI-Schlüssel: UWONMGVHTIKISG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Bis(1-hydroxy-3-methylbutylidene)hexane-2,5-dione is an organic compound with a complex structure It is characterized by the presence of two hydroxy-3-methylbutylidene groups attached to a hexane-2,5-dione backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(1-hydroxy-3-methylbutylidene)hexane-2,5-dione typically involves the condensation of appropriate aldehydes with hexane-2,5-dione under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Bis(1-hydroxy-3-methylbutylidene)hexane-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

3,4-Bis(1-hydroxy-3-methylbutylidene)hexane-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,4-Bis(1-hydroxy-3-methylbutylidene)hexane-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the compound’s structure allows it to participate in various biochemical reactions, potentially modulating metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethyl-1,3-cyclohexanedione
  • Hexane, 3,4-bis(1,1-dimethylethyl)-2,2,5,5-tetramethyl-
  • 3-Hexene, 2,5-dimethyl-3,4-bis(1-methylethyl)-

Uniqueness

3,4-Bis(1-hydroxy-3-methylbutylidene)hexane-2,5-dione is unique due to its specific arrangement of functional groups and the resulting chemical properties

Eigenschaften

CAS-Nummer

61468-76-6

Molekularformel

C16H26O4

Molekulargewicht

282.37 g/mol

IUPAC-Name

3,4-bis(1-hydroxy-3-methylbutylidene)hexane-2,5-dione

InChI

InChI=1S/C16H26O4/c1-9(2)7-13(19)15(11(5)17)16(12(6)18)14(20)8-10(3)4/h9-10,19-20H,7-8H2,1-6H3

InChI-Schlüssel

UWONMGVHTIKISG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(=C(C(=O)C)C(=C(CC(C)C)O)C(=O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.